molecular formula C19H16N6O2 B2609569 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide CAS No. 891114-73-1

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide

Cat. No.: B2609569
CAS No.: 891114-73-1
M. Wt: 360.377
InChI Key: PPDZPECEHRJSLU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a phenyl ring attached to a 1,2,4-triazole ring . The exact structure of this compound would require more specific information or experimental data.

Scientific Research Applications

Antiviral Activities

Compounds related to N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide have been explored for their promising antiviral activities. For instance, derivatives of triazolo[4,3-b]pyridazines have demonstrated significant antiviral efficacy against the hepatitis-A virus (HAV), with some compounds showing substantial virus count reduction in plaque reduction infectivity assays. Compound 15, in particular, was noted for its high effectivity against HAV compared to other tested compounds, indicating the potential of these derivatives in antiviral research and therapy (Shamroukh & Ali, 2008).

Antimicrobial and Antifungal Properties

The triazolo[4,3-b]pyridazine derivatives have also been studied for their antimicrobial and antifungal properties. Research has highlighted the broad biological activities of triazole derivatives, including antibacterial, antifungal, and antituberculostatic effects. Specifically, 3-substituted phenyl-6-substituted phenyl-1,2,4-triazolo[4,3-b]pyridazines synthesized in recent studies exhibited notable antituberculostatic, antifungal, and antibacterial activities, underscoring their potential in addressing microbial infections (Islam & Siddiqui, 2010).

Antiproliferative Effects

Furthermore, certain [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been investigated for their antiproliferative activity, particularly in the context of cancer research. These compounds, in their ester form, have been found to inhibit the proliferation of endothelial and tumor cells, suggesting a new avenue for cancer treatment strategies. This indicates that the structural motifs present in compounds related to this compound could play a significant role in developing novel antiproliferative agents (Ilić et al., 2011).

Androgen Receptor Downregulation

In the realm of prostate cancer treatment, derivatives of triazolo[4,3-b]pyridazine, specifically AZD3514, have been identified as potent androgen receptor downregulators. This discovery has led to the advancement of AZD3514 into Phase I clinical trials for patients with castrate-resistant prostate cancer, highlighting the compound's therapeutic potential and its relevance in ongoing cancer research (Bradbury et al., 2013).

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with cell division proteins such as ZipA in organisms like Escherichia coli and Shigella flexneri .

Molecular Mechanism

The molecular mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide is not well defined. It is suggested that it may interact with cell division proteins such as ZipA

Properties

IUPAC Name

2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-2-27-19-15(7-4-10-20-19)18(26)22-14-6-3-5-13(11-14)16-8-9-17-23-21-12-25(17)24-16/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDZPECEHRJSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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